molecular formula C11H13N3S B2530941 N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine CAS No. 81683-42-3

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine

Cat. No.: B2530941
CAS No.: 81683-42-3
M. Wt: 219.31
InChI Key: KGOWOUCRJSTHHU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound with a unique structure that includes a quinazoline core, a dimethylamino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine typically involves the reaction of 2-mercaptoquinazoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The dimethylamino and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(methylsulfanyl)acetamide: Similar structure but lacks the quinazoline core.

    N,N-dimethyl-2-(methylsulfanyl)ethanamine: Similar structure but with an ethanamine backbone instead of quinazoline.

Uniqueness

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine is unique due to its quinazoline core, which imparts specific biological and chemical properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfanylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-14(2)10-8-6-4-5-7-9(8)12-11(13-10)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOWOUCRJSTHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324833
Record name N,N-dimethyl-2-methylsulfanylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81683-42-3
Record name N,N-dimethyl-2-methylsulfanylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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